

Application Notes and Protocols: LY2922470-Induced Calcium Flux Assay in HEK293 Cells

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Compound of Interest

Compound Name: LY2922470

Cat. No.: B608727

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Introduction

LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion.[2][4] Upon activation by agonists like **LY2922470**, GPR40 couples to the $G\alpha_q$ signaling pathway, leading to an increase in intracellular calcium concentrations.[4][5] This calcium mobilization is a key downstream event that can be readily measured to assess the potency and efficacy of GPR40 agonists. This document provides detailed protocols for performing a calcium flux assay using **LY2922470** in Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR40.

Principle of the Assay

The assay quantifies the mobilization of intracellular calcium ($[Ca^{2+}]_i$) following the activation of GPR40 by **LY2922470**. HEK293 cells stably transfected with the GPR40 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye is non-fluorescent until it binds to free calcium in the cytoplasm. Upon GPR40 activation, a signaling cascade is initiated, resulting in the release of calcium from intracellular stores, primarily the endoplasmic reticulum. The subsequent binding of calcium to the fluorescent dye leads to a significant increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The magnitude of the fluorescence increase is proportional to the concentration of the agonist, allowing for the determination of potency (e.g., EC₅₀).

Data Presentation

The following table summarizes the quantitative data for **LY2922470** in a calcium flux assay using HEK293 cells expressing the GPR40 receptor.

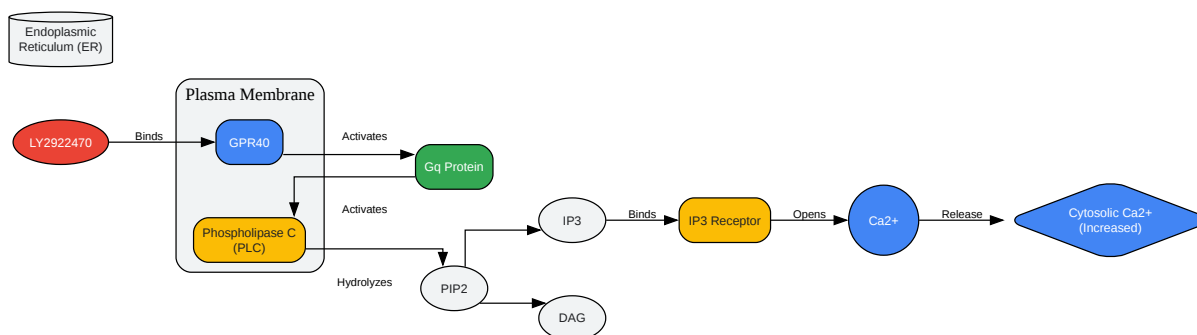
Species	Receptor	Parameter	Value (nM)
Human	GPR40	EC50	7
Mouse	GPR40	EC50	1
Rat	GPR40	EC50	3

Data sourced from Hamdouchi, C., et al. (2016).[\[1\]](#)

Signaling Pathway and Experimental Workflow

GPR40 Signaling Pathway

The activation of GPR40 by **LY2922470** initiates a well-defined signaling cascade. The diagram below illustrates the key steps involved in this pathway, leading to an increase in intracellular calcium.

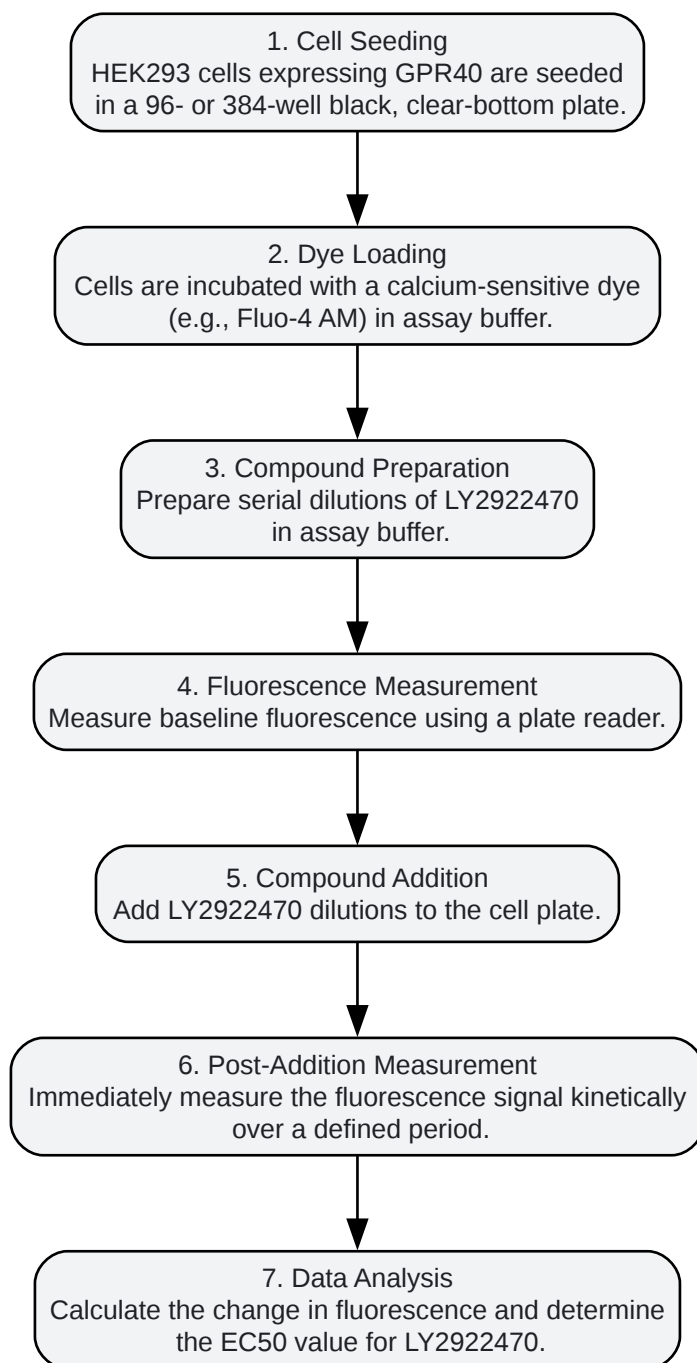


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Caption: GPR40 signaling cascade initiated by **LY2922470**.

Experimental Workflow for Calcium Flux Assay

The following diagram outlines the major steps in performing the calcium flux assay.



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Caption: Workflow for the **LY2922470** calcium flux assay.

Experimental Protocols

Materials and Reagents

- HEK293 cells stably expressing human, mouse, or rat GPR40
- **LY2922470**
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Fluo-4 AM
- Pluronic F-127
- Probenecid (optional, can improve dye retention)[6]
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96- or 384-well black, clear-bottom cell culture plates
- Fluorescence plate reader with automated injection capabilities

Cell Culture

- Culture HEK293-GPR40 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Passage the cells every 2-3 days or when they reach 80-90% confluency.

Calcium Flux Assay Protocol

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Day 1: Cell Seeding

- Trypsinize and resuspend the HEK293-GPR40 cells in fresh culture medium.
- Determine the cell density using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 μ L of culture medium.[\[7\]](#)
- Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

Day 2: Dye Loading and Compound Assay

- Prepare the Dye Loading Solution:
 - Prepare a 1X assay buffer consisting of HBSS with 20 mM HEPES.
 - For a 96-well plate, prepare approximately 10 mL of dye loading solution.
 - Create a 2X dye loading solution by adding Fluo-4 AM to the assay buffer to a final concentration of 4 μ M.
 - Add Pluronic F-127 to a final concentration of 0.04% to aid in dye dispersal.
 - If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[\[6\]](#)
 - Vortex the solution thoroughly.
- Load Cells with Dye:
 - Aspirate the culture medium from the cell plate.
 - Gently wash the cells once with 100 μ L of 1X assay buffer.

- Add 100 μ L of the 2X dye loading solution to each well.
- Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[7]
- Prepare Compound Plate:
 - During the incubation period, prepare serial dilutions of **LY2922470** in 1X assay buffer. A typical starting concentration for the highest dose would be in the micromolar range, followed by 3- or 10-fold serial dilutions.
 - Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions) and a positive control (e.g., a known GPR40 agonist or ATP, which elicits a calcium response in HEK293 cells).[8]
- Measure Calcium Flux:
 - Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
 - Program the instrument to perform a baseline reading for 10-20 seconds.
 - Following the baseline reading, the instrument should automatically inject the compound dilutions from the compound plate into the cell plate.
 - Continue to measure the fluorescence kinetically for at least 60-120 seconds post-injection to capture the peak response.

Data Analysis

- The change in fluorescence is typically calculated as the maximum fluorescence signal post-injection minus the average baseline fluorescence.
- Plot the change in fluorescence against the logarithm of the **LY2922470** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of **LY2922470** that elicits 50% of the maximal response.

Troubleshooting

- Low Signal-to-Background Ratio:
 - Optimize cell seeding density.
 - Ensure proper dye loading by adjusting incubation time and temperature.
 - Check the health and passage number of the cells.
 - Confirm GPR40 expression levels.
- High Well-to-Well Variability:
 - Ensure uniform cell seeding.
 - Be cautious to not disturb the cell monolayer during washing and reagent addition steps.
 - Use a multichannel pipette or automated liquid handler for precise reagent addition.
- No Response to **LY2922470**:
 - Verify the integrity and concentration of the **LY2922470** stock solution.
 - Confirm that the HEK293 cells are indeed expressing functional GPR40 receptors.
 - Check the settings on the fluorescence plate reader.

By following these detailed protocols and understanding the underlying principles, researchers can reliably and accurately assess the activity of **LY2922470** and other GPR40 agonists in a cell-based calcium flux assay.

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